Cas no 1624261-44-4 (4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate)

4-ブロモ-1-メチル-1,2,3,6-テトラヒドロピリジン 4-メチルベンゼンスルホン酸塩は、有機合成化学において重要な中間体として利用される化合物です。特にピリジン骨格を有する複雑な分子の構築に有用で、医薬品や農薬の開発において重要な役割を果たします。本製品は高い純度と安定性を備えており、求核置換反応やカップリング反応など、多様な反応条件に対応可能です。4-メチルベンゼンスルホン酸塩として結晶化させることで、取り扱い性と保存安定性が向上している点が特徴です。また、適切な条件下で選択的反応を進行させることで、標的分子の効率的な合成が可能となります。

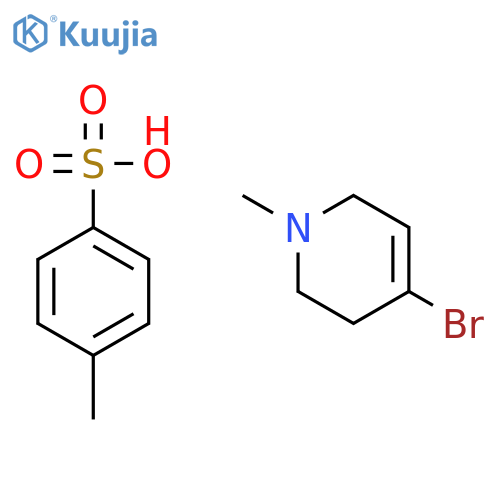

1624261-44-4 structure

商品名:4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

- 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine4-methylbenzenesulfonate

- AKOS024463970

- 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine-4-methylbenzenesulfonate

- 4-bromo-1-methyl-3,6-dihydro-2H-pyridine;4-methylbenzenesulfonic acid

- 1624261-44-4

-

- インチ: InChI=1S/C7H8O3S.C6H10BrN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-6(7)3-5-8/h2-5H,1H3,(H,8,9,10);2H,3-5H2,1H3

- InChIKey: IYWKXPFYZFJEAP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 347.01908Da

- どういたいしつりょう: 347.01908Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 315

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019088121-5g |

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate |

1624261-44-4 | 95% | 5g |

793.56 USD | 2021-06-17 |

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1624261-44-4 (4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬